N,N-Bis(2-hydroxyethyl)formamide (CAS 25209-66-9): A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Biopolymer Applications
N,N-Bis(2-hydroxyethyl)formamide (CAS 25209-66-9): A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Biopolymer Applications
Executive Summary
As pharmaceutical formulations and sustainable materials evolve, the demand for highly specialized, biocompatible plasticizers and solvents has surged. N,N-Bis(2-hydroxyethyl)formamide (BHF) , registered under CAS number 25209-66-9, has emerged as a critical molecule in these domains. Functioning primarily as a high-efficiency plasticizer for biopolymers (such as thermoplastic starch) and a specialized surfactant, BHF offers a unique combination of thermodynamic stability and potent hydrogen-bonding capabilities.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven guide to the physicochemical properties, synthesis workflows, and mechanistic applications of BHF.
Physicochemical Profiling & Structural Analysis
BHF is a tertiary alkanolamide featuring a formamide core flanked by two hydroxyethyl chains. This specific molecular architecture grants it exceptional solvent properties, a remarkably high boiling point, and a tri-point hydrogen-bonding network.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of BHF, essential for formulation calculations and thermodynamic modeling , , .
| Property | Value | Source / Verification |
| CAS Registry Number | 25209-66-9 | CAS Common Chemistry |
| Molecular Formula | C₅H₁₁NO₃ | PubChem (CID 91333) |
| Molecular Weight | 133.146 g/mol | PubChem |
| Density | 1.203 g/cm³ | ChemNet Database |
| Boiling Point | 379 °C (at 760 mmHg) | ChemNet Database |
| Flash Point | 183 °C | ChemNet Database |
| Topological Polar Surface Area | 60.8 Ų | PubChem |
| XLogP3 (Partition Coefficient) | -1.6 | PubChem |
Technical Note on Nomenclature: In various industrial databases, BHF (CAS 25209-66-9) is occasionally erroneously conflated with Diethanolisopropanolamine (DEIPA, CAS 31138-65-5) due to overlapping applications in cement grinding aids. It is critical to distinguish these: BHF is an alkanolamide, whereas DEIPA is an alkanolamine. This structural divergence drastically alters their toxicological profiles and hydrogen-bonding capacities.
Mechanistic Role in Biopolymer Plasticization
In drug development, starch-based biodegradable capsules and excipient matrices are highly desirable. However, native starch is highly crystalline and brittle. The selection of BHF over traditional plasticizers (like glycerol or sorbitol) hinges on its superior thermodynamic stability and unique hydrogen bond donor/acceptor multiplicity.
The formamide carbonyl acts as a potent hydrogen bond acceptor, while the two terminal hydroxyl groups serve as both donors and acceptors. This tri-point interaction network effectively outcompetes native starch-starch hydrogen bonds, preventing retrogradation (recrystallization) over time—a critical failure point in traditional starch-based pharmaceutical capsules.
Mechanism of starch plasticization via BHF-mediated hydrogen bond disruption.
Validated Experimental Workflows
The following protocols have been optimized for high yield and reproducibility. As a principle of good scientific practice, the causality behind each procedural step is explicitly detailed.
Synthesis of N,N-Bis(2-hydroxyethyl)formamide (BHF)
Synthetic workflow for N,N-Bis(2-hydroxyethyl)formamide (BHF).
Step-by-Step Methodology:
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Reagent Charging: Charge a round-bottom flask with 1.0 molar equivalent of Diethanolamine (DEA).
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Formylating Agent Addition: Add 1.2 molar equivalents of ethyl formate dropwise under continuous magnetic stirring.
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Causality: A slight stoichiometric excess of the formylating agent drives the equilibrium toward complete N-formylation, while dropwise addition mitigates the risk of localized thermal spikes from the exothermic reaction.
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Refluxing: Reflux the mixture at 65°C for 6 hours.
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Causality: Maintaining the temperature at 65°C (slightly above the boiling point of ethyl formate) ensures a steady reflux, providing optimal kinetic energy to overcome the activation barrier of the amidation reaction without degrading the reagents.
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Solvent Evaporation: Remove the ethanol byproduct and unreacted ethyl formate via rotary evaporation at 40°C under reduced pressure.
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Causality: Low-temperature vacuum evaporation prevents the reverse reaction or thermal degradation of the newly formed BHF.
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Final Purification: Purify the crude BHF via short-path vacuum distillation.
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Causality: BHF possesses an exceptionally high boiling point (379°C at atmospheric pressure). High-vacuum distillation lowers the effective boiling point, allowing purification without subjecting the molecule to pyrolytic temperatures.
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Preparation of BHF-Plasticized Thermoplastic Starch (TPS) Matrices
Step-by-Step Methodology:
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Dispersion: Disperse 10 g of native corn starch in 50 mL of distilled water containing 3 g of synthesized BHF.
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Causality: Water acts as an initial swelling agent, expanding the concentric growth rings of the starch granules to allow the bulkier BHF molecules to penetrate the crystalline domains.
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Gelatinization: Heat the suspension to 85°C under vigorous mechanical stirring for 30 minutes.
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Causality: 85°C exceeds the gelatinization temperature of corn starch. The input of thermal and mechanical energy physically disrupts the native intermolecular hydrogen bonds, allowing BHF to intercalate.
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Casting: Cast the gelatinized mixture onto a Teflon-coated Petri dish.
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Drying: Dry in a convection oven at 60°C for 24 hours.
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Causality: Gradual evaporation of the water co-solvent prevents film cracking and forces the BHF molecules to permanently replace water in the starch hydrogen-bonding network, locking the polymer in a stable amorphous phase.
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Conditioning: Condition the resulting films in a desiccator at 50% relative humidity for 48 hours.
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Causality: Polymer matrices are highly sensitive to ambient moisture. Conditioning standardizes the internal moisture content, ensuring that subsequent mechanical and thermal testing is highly reproducible.
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Analytical Self-Validation Framework
To ensure the integrity of the synthesized BHF and its successful integration into polymer matrices, the following self-validating analytical framework must be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Post-synthesis, ¹H-NMR (in D₂O or DMSO-d₆) is critical. The formyl proton typically appears as a distinct singlet downfield (approx. 8.0 ppm), while the methylene protons of the hydroxyethyl groups appear as multiplets between 3.0 and 3.6 ppm. The absence of ethyl formate signals validates purification.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: For the TPS matrix, monitor the -OH stretching band (3300–3400 cm⁻¹). A successful plasticization event is confirmed by a shift to lower wavenumbers, indicating the replacement of starch-starch hydrogen bonds with stronger starch-BHF interactions.
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X-Ray Diffraction (XRD): Native starch exhibits a characteristic semi-crystalline diffraction pattern. Complete plasticization by BHF is validated by the disappearance of these sharp peaks, replaced by a broad amorphous halo.
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Differential Scanning Calorimetry (DSC): The glass transition temperature ( Tg ) of the TPS film should be significantly lower than that of unplasticized starch, confirming enhanced polymer chain mobility.
Safety, Toxicity, and Handling Guidelines
While BHF is highly useful in materials science, proper handling protocols are mandatory. According to aggregated GHS classifications :
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Handling Requirements: Work must be conducted under a fume hood. Personnel must wear nitrile gloves, splash-resistant safety goggles, and standard laboratory coats. In the event of skin contact, wash immediately with copious amounts of water (P302+P352).
